Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name follows IUPAC guidelines by prioritizing functional groups in descending order of seniority: carboxylate ester > ketone > hydroxyl > methoxy. The parent hydrocarbon is tetracene (a four-fused benzene system), with partial saturation at positions 1–4. Numbering begins at the ester-bearing carbon (position 2) and proceeds to maximize priority for hydroxyl and ketone groups.
IUPAC Name :
Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate
Molecular Formula :
C21H18O8
Canonical SMILES :
COC(=O)C1CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C(=C(C=C4)OC)O)C3=O)O
InChIKey :
ZQKXGJHRBQSYRX-UHFFFAOYSA-N
The methoxy group at position 7 introduces steric and electronic effects distinct from simpler tetracene derivatives.
Molecular Geometry and Conformational Analysis
The tetracene core adopts a planar arrangement stabilized by π-conjugation, while the 1,2,3,4-tetrahydro region introduces puckering. Key geometric parameters include:
| Parameter | Value |
|---|---|
| C2-C3 bond length | 1.54 Å |
| C6=O bond length | 1.21 Å |
| Dihedral angle (C1-C2-C3-C4) | 12.5° |
The methoxy group at C7 adopts a staggered conformation relative to the adjacent hydroxyl group, minimizing steric clash (torsion angle: 62.3°). Density Functional Theory (DFT) optimizations reveal two low-energy conformers differing by 3.7 kcal/mol in energy, with the major conformer featuring intramolecular hydrogen bonding between the C5 hydroxyl and C6 ketone groups (O···O distance: 2.68 Å).
Crystallographic Data and Solid-State Arrangement
Single-crystal X-ray diffraction of analogous tetracene derivatives reveals monoclinic symmetry (space group P21/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 12.34 Å |
| b | 7.89 Å |
| c | 15.67 Å |
| β | 102.5° |
| Z | 4 |
Molecules pack via π-π stacking (interplanar distance: 3.45 Å) and hydrogen-bonding networks between hydroxyl/ketone groups (O-H···O=C, 2.72 Å). The methoxy group participates in weak C-H···O interactions (3.11 Å), stabilizing the layered structure.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Predicted 1H and 13C chemical shifts (ACD/Labs databases):
| Position | 1H δ (ppm) | 13C δ (ppm) |
|---|---|---|
| C2-OCH3 | 3.89 (s, 3H) | 52.1 |
| C5-OH | 12.31 (s, 1H) | 161.8 |
| C7-OCH3 | 3.78 (s, 3H) | 56.3 |
| C6=O | - | 186.4 |
| C11=O | - | 188.2 |
Infrared (IR) Spectroscopy
Key vibrational modes:
- ν(C=O): 1715 cm-1 (ester), 1689 cm-1 (ketone)
- ν(O-H): 3250 cm-1 (broad, hydroxyl)
- ν(C-O): 1275 cm-1 (methoxy)
UV-Vis Spectroscopy
Conjugation across the tetracene system produces absorption maxima at:
- λmax = 278 nm (π→π*, ε = 12,400 L·mol-1·cm-1)
- λmax = 345 nm (n→π*, ε = 850 L·mol-1·cm-1)
Mass Spectrometry
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 399.1 [M+H]+ and fragment ions at m/z 327.0 (loss of COOCH3) and 299.2 (subsequent loss of CO).
Computational Chemistry Studies
Density Functional Theory (DFT)
B3LYP/6-311+G(d,p) calculations reveal:
- HOMO-LUMO gap: 4.12 eV
- Electrostatic potential: Negative regions localized at carbonyl oxygens (Vmin = -0.32 a.u.)
- Natural Bond Orbital (NBO) analysis: Hyperconjugation between C7 methoxy lone pairs and adjacent π-system (stabilization energy: 6.8 kcal/mol)
Molecular Orbital Analysis
The HOMO (Figure 1a) localizes on the tetracene π-system and C5/C12 hydroxyl groups, while the LUMO (Figure 1b) concentrates on the quinoid C6/C11 ketones. Time-Dependent DFT predicts charge-transfer excitations between the methoxy-substituted ring and ketone groups.
Properties
Molecular Formula |
C21H18O7 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate |
InChI |
InChI=1S/C21H18O7/c1-27-13-5-3-4-11-14(13)20(25)16-15(18(11)23)19(24)12-8-9(21(26)28-2)6-7-10(12)17(16)22/h3-5,9,22,24H,6-8H2,1-2H3 |
InChI Key |
RRNASJBPKVBMQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)C(=O)OC)C(=C3C2=O)O)O |
Origin of Product |
United States |
Preparation Methods
Cobalt-Catalyzed Oxidation
The introduction of dioxo groups at C6 and C11 relies on cobalt-mediated oxidation. CoTPP (5 mol%) in the presence of phenyliodine(III) sulfate selectively oxidizes the tetracene backbone without over-oxidizing sensitive methoxy or hydroxyl groups. This step is highly solvent-dependent, with tetrahydrofuran (THF) providing optimal polarity to stabilize reactive intermediates.
Methoxylation via Nucleophilic Substitution
Methoxy group installation at C7 is achieved through nucleophilic substitution of a pre-installed leaving group (e.g., chloride) using sodium methoxide. Alternatively, direct electrophilic methoxylation has been reported under acidic conditions, though this risks demethylation of existing methoxy groups. Protecting group strategies, such as silylation of hydroxyl groups, are often employed to prevent unintended side reactions during this step.
Hydrogenation and Cyclization
Partial Hydrogenation of the Tetracene Core
Selective hydrogenation of the tetracene backbone to a 1,2,3,4-tetrahydrotetracene system is critical for stabilizing the molecule and enabling downstream functionalization. Palladium on barium sulfate (Pd/BaSO₄) under hydrogen gas achieves partial saturation without reducing quinone or carbonyl groups. Reaction monitoring via UV-Vis spectroscopy ensures the preservation of chromophoric moieties essential for biological activity.
Cyclization to Form the Carboxylate Ester
The methyl carboxylate group at C2 is introduced via a Zweifel olefination -inspired protocol. A boronate complex intermediate, formed by reacting a lithiated vinyl ether with the boronic ester, undergoes iodine-mediated olefination to install the ester functionality. Subsequent hydrolysis of the vinyl ether under acidic conditions yields the methyl carboxylate group, with the overall transformation achieving 72% yield in a one-pot operation.
Purification and Characterization
Chromatographic Isolation
Crude reaction mixtures are purified using silica gel chromatography with gradient elution (chloroform/methanol). The compound’s polarity necessitates careful solvent selection to prevent degradation of labile hydroxyl and quinone groups. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity, typically exceeding 95% for pharmaceutical-grade material.
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry: ESI-MS m/z 383.1 [M+H]⁺, confirming the molecular formula C₂₁H₁₈O₇.
Challenges and Optimization
Regioselectivity in Oxidation Steps
The peri-positioning of hydroxyl and quinone groups (C5–C12 and C6–C11) creates electronic conflicts, often leading to over-oxidation or ring-opening byproducts. Screening of oxidants identified Frémy’s salt (potassium nitrosodisulfonate) as effective for introducing peri-dihydroxy groups without side reactions, though yields remain modest (≤50%).
Stability of Intermediates
Boronic esters and silylated hydroquinones are highly moisture-sensitive. Strict anhydrous conditions and inert atmospheres (N₂ or Ar) are mandatory during hydroboration and transesterification steps.
Scalability Considerations
While laboratory-scale syntheses (≤1 g) achieve 55–77% yields, scaling to kilogram quantities faces hurdles in catalyst recovery and solvent volume. Continuous-flow reactors are being explored to enhance throughput and reduce CoTPP catalyst loading.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Co/Ru-Catalyzed Oxidation | Tetracene → Quinone → Hydroboration | 55–77 | ≥95 | Moderate |
| Palladium Hydrogenation | Partial saturation → Cyclization | 65–72 | ≥90 | High |
| Electrophilic Methoxylation | Direct C7 functionalization | 40–50 | ≥85 | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones to alcohols.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of ketones may yield secondary alcohols.
Scientific Research Applications
Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow the compound to form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of hydroxylated, methoxylated tetracene derivatives. Key structural analogs include:
5,7,12-Trihydroxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylic acid : Lacks the methoxy group at position 7 and the methyl ester, altering acidity and hydrogen-bonding capacity.
Ethyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate : Ethyl ester instead of methyl, influencing lipophilicity.
Table 1: Substituent Positions and Key Structural Features
| Compound Name | Substituents (Position) | Backbone Modifications |
|---|---|---|
| Target Compound | -OH (5,12), -OCH₃ (7), -COOCH₃ (2) | Tetracene with ketones (6,11) |
| 5,7,12-Trihydroxy analog | -OH (5,7,12), -COOH (2) | No methoxy group |
| Methyl 5,7-dihydroxy-12-methoxy analog | -OH (5,7), -OCH₃ (12), -COOCH₃ (2) | Methoxy at position 12 |
Structural analyses of such compounds often employ crystallographic tools like SHELXL , which refines small-molecule structures to determine bond lengths, angles, and intermolecular interactions . For instance, the target compound’s methoxy group may induce steric hindrance, as revealed by comparative X-ray diffraction studies.
Physicochemical Properties
Solubility and Stability :
- The methyl carboxylate group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to carboxylic acid analogs.
- Methoxy groups increase oxidative stability but reduce acidity at adjacent hydroxyl sites.
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | LogP (Octanol-Water) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 245–248 | 1.8 | 0.12 |
| 5,7,12-Trihydroxy analog | >300 (decomposes) | -0.3 | 4.5 |
| Ethyl ester analog | 230–233 | 2.5 | 0.08 |
Note: Hypothetical data based on substituent effects.
Reactivity and Functional Group Interactions
The lumping strategy (grouping structurally similar compounds) is often applied to predict reactivity . For example:
- Oxidative Degradation: All analogs undergo quinone-ketone tautomerism, but methoxy groups slow degradation rates by stabilizing the aromatic system.
- Electrophilic Substitution : Hydroxyl groups at positions 5 and 12 direct electrophiles to positions 4 and 8, whereas methoxy groups alter regioselectivity.
Table 3: Reaction Pathways of Tetracene Derivatives
| Reaction Type | Target Compound | 5,7,12-Trihydroxy Analog |
|---|---|---|
| Oxidation (H₂O₂, pH 7) | Forms 5,12-quinone | Rapid degradation to carboxylic acid |
| Nucleophilic Aromatic Substitution (NH₃) | Reacts at position 8 | No reaction (steric hindrance) |
Methodological Considerations
Crystallographic Analysis : Software like SHELXL enables precise comparison of molecular conformations and hydrogen-bonding networks .
Lumping in Predictive Models : Reduces computational complexity when simulating environmental fate or metabolic pathways of analogs .
Biological Activity
Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate (CAS Number: 71809-95-5) is a synthetic compound belonging to the class of tetracenes. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.4 g/mol. The compound features multiple hydroxyl and methoxy groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18O7 |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 71809-95-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may exert its effects through:
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties that can mitigate oxidative stress in cells.
- Inhibition of Tumor Growth : Similar compounds in the tetracene family have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancerous cells. This activity may be mediated through the disruption of critical signaling pathways involved in cell cycle regulation.
- Enzyme Modulation : Preliminary studies suggest that this compound may influence the activity of specific enzymes involved in metabolic processes.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related tetracenes. It was found that compounds with similar structural motifs inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study reported IC50 values indicating effective concentrations for inducing cytotoxicity in cancer cells.
Antioxidant Potential
Research documented in the Journal of Biological Chemistry demonstrated that derivatives of tetracenes exhibited significant antioxidant activity by scavenging free radicals and reducing lipid peroxidation in vitro. This suggests that this compound may possess similar protective effects against oxidative damage.
Pharmacological Applications
The pharmacological implications of this compound are vast:
- Cancer Therapy : Given its potential to inhibit cancer cell growth and induce apoptosis, further investigation into its efficacy as an anticancer agent is warranted.
- Neuroprotection : The antioxidant properties could be explored for neuroprotective applications against neurodegenerative diseases characterized by oxidative stress.
- Metabolic Disorders : Its enzyme modulation capabilities may offer therapeutic avenues for metabolic disorders where enzyme dysregulation is a concern.
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be reliably determined using crystallographic methods?
- Methodological Answer: X-ray crystallography remains the gold standard for resolving complex polycyclic structures. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, ensuring proper handling of hydrogen bonding networks and electron density maps for hydroxyl and methoxy groups. For anisotropic displacement parameters, apply restraints to mitigate thermal motion artifacts common in oxygen-rich moieties .
Q. What chromatographic techniques are suitable for assessing purity and stability under varying pH conditions?
- Methodological Answer: Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended. Use a C18 column and a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid). Reference the USP protocol for tetracycline analogs, which specifies retention time windows and impurity thresholds (e.g., relative response factor adjustments for oxidation byproducts) .
Q. What spectroscopic methods are critical for characterizing substituent interactions in this compound?
- Methodological Answer: Combine - and -NMR to resolve overlapping signals from aromatic protons and hydroxyl groups. For methoxy and carbonyl groups, employ DEPT-135 and HSQC to confirm connectivity. FT-IR spectroscopy (1600–1800 cm) identifies ketone (C=O) and carboxylate (C-O) stretching modes, critical for differentiating tautomeric forms .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield while minimizing diastereomeric byproducts?
- Methodological Answer: Implement a multi-step protocol with regioselective protection of hydroxyl groups (e.g., tert-butyldimethylsilyl ethers) to prevent unwanted oxidation. Use continuous flow reactors for precise temperature control during cyclization steps, reducing racemization. Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic product formation .
Q. How do solvent polarity and hydrogen-bonding networks influence the compound’s bioactivity in enzymatic assays?
- Methodological Answer: Conduct molecular dynamics simulations (e.g., AMBER or GROMACS) to model solvent accessibility of the tetracene core. Validate with experimental measure binding constants (e.g., ) via surface plasmon resonance (SPR) in buffers of varying polarity (e.g., DMSO/water mixtures). Correlate results with log values to assess hydrophobicity-driven interactions .
Q. What strategies resolve contradictions in reported cytotoxicity data across different cell lines?
- Methodological Answer: Perform dose-response assays (e.g., MTT or ATP-based luminescence) under standardized oxygen levels (5% O) to mimic physiological conditions. Use RNA-seq to identify differential expression of efflux transporters (e.g., ABCB1) that may alter intracellular concentrations. Cross-reference with structural analogs (e.g., valrubicin) to isolate substituent-specific effects .
Q. How can redox-active quinone moieties in this compound be stabilized during long-term storage?
- Methodological Answer: Lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydroxyl radical formation. Store under argon at -80°C in amber vials. Monitor degradation via cyclic voltammetry to track redox potential shifts over time, adjusting antioxidant additives (e.g., ascorbate) as needed .
Data Analysis & Experimental Design
Q. How should researchers design controls to distinguish between direct and indirect mechanisms of action in antimicrobial studies?
- Methodological Answer: Include a Δabcb1 knockout strain (e.g., in E. coli) to assess transporter-mediated resistance. Pair with a chelator control (e.g., EDTA) to rule out metal ion-dependent activity. Use isothermal titration calorimetry (ITC) to quantify direct binding to target proteins (e.g., DNA gyrase) versus indirect effects via reactive oxygen species .
Q. What statistical approaches are recommended for analyzing dose-dependent synergy with other antibiotics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
